1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, attached to a diphenylbutynyl group. The presence of both aromatic and alkyne functionalities makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diphenylbutynyl Intermediate: This step involves the reaction of phenylacetylene with a suitable halide, such as 1-bromo-1-phenylbut-3-yne, under palladium-catalyzed coupling conditions.
Cyclization to Form the Triazole Ring: The diphenylbutynyl intermediate is then subjected to cyclization with hydrazine derivatives under acidic or basic conditions to form the triazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
4-(1,1-Diphenylbut-3-yn-1-yl)-4H-1,2,4-triazole: This compound has a similar structure but differs in the position of the triazole ring attachment.
1-(4-Bromo-1,1-diphenylbut-3-yn-1-yl)-1H-imidazole: This compound features a bromine atom and an imidazole ring instead of a triazole ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
88557-66-8 |
---|---|
Molecular Formula |
C18H15N3 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
1-(1,1-diphenylbut-3-ynyl)-1,2,4-triazole |
InChI |
InChI=1S/C18H15N3/c1-2-13-18(21-15-19-14-20-21,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h1,3-12,14-15H,13H2 |
InChI Key |
KXAVVRZSEXTROG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)N3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.